molecular formula C20H22F3N5O2 B2562946 (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1904105-00-5

(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2562946
CAS No.: 1904105-00-5
M. Wt: 421.424
InChI Key: OZVWNKXZIMVSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of morpholinopyrimidine. It has been synthesized and evaluated for its anti-inflammatory activity in macrophage cells stimulated by LPS . Two of the most active compounds in this series can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations .


Synthesis Analysis

The synthesis of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, which are similar to the compound , has been outlined . These derivatives have been assessed for their anti-inflammatory activity in macrophage cells stimulated by LPS .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a morpholinopyrimidin-4-yl group and a (4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone group .


Chemical Reactions Analysis

The compound has been found to inhibit the production of NO at non-cytotoxic concentrations . It also dramatically reduced iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells .

Scientific Research Applications

Synthesis for Imaging in Parkinson's Disease

A notable application of similar compounds involves the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis process involves multiple steps, including O-[11C]methylation, and has shown high radiochemical yield and purity. This compound demonstrates the potential of morpholinopyrimidinyl and phenylpiperazinyl methanone derivatives in neurodegenerative disease research, specifically for non-invasive imaging techniques that could advance the understanding and treatment of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial and Antitumour Activities

The structural motif of morpholinopyrimidinyl combined with phenylpiperazinyl methanone has been explored in various synthetic pathways to create compounds with potential antimicrobial and antitumour activities. For instance, the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties have demonstrated good yield through simple and efficient methods. These compounds, by virtue of their structural diversity, have the potential for biological activity, highlighting the versatility of this chemical framework in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Development of Inhibitors for Cancer and Leukemia

Morpholylureas, derived from similar compounds, have emerged as a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest for potential drugs targeting leukemia and hormone-related cancers. The specificity and potency of these inhibitors underscore the potential of morpholinopyrimidinyl and phenylpiperazinyl methanone derivatives in targeted cancer therapy, offering a promising avenue for the development of new oncological treatments (Flanagan et al., 2014).

Contributions to Anticonvulsant Drug Development

The synthesis and preclinical assessment of compounds with the morpholinopyrimidinyl and phenylpiperazinyl methanone structure have contributed significantly to the development of new anticonvulsant agents. For example, the development and validation of an HPLC method for determining related substances in Epimidin, a novel anticonvulsant drug candidate, demonstrates the critical role of these compounds in advancing neurological disorder treatments. The methodological advancements and stability assessments under various stress conditions highlight the importance of thorough evaluation in the development of safe and effective anticonvulsant therapies (Severina et al., 2021).

Properties

IUPAC Name

(6-morpholin-4-ylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)15-2-1-3-16(12-15)26-4-6-28(7-5-26)19(29)17-13-18(25-14-24-17)27-8-10-30-11-9-27/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWNKXZIMVSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.